
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol is a unique organic compound that combines the properties of acetic acid and a cyclohexene derivative. This compound is characterized by the presence of a cyclohexene ring with a hydroxyl group at the first position and two methyl groups at the sixth position, along with an acetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,6-dimethylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring, followed by functionalization to introduce the hydroxyl and methyl groups. The final step involves the esterification of the hydroxyl group with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the Diels-Alder reaction is carried out under controlled temperature and pressure conditions. The subsequent functionalization and esterification steps are optimized for high yield and purity, often using catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of 6,6-dimethylcyclohex-3-en-1-one or 6,6-dimethylcyclohex-3-en-1-carboxylic acid.
Reduction: Formation of 6,6-dimethylcyclohexanol.
Substitution: Formation of 6,6-dimethylcyclohex-3-en-1-chloride or 6,6-dimethylcyclohex-3-en-1-bromide.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid;6,6-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in esterification and other biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group on the cyclohexane ring but lacking the acetic acid moiety.
6,6-Dimethylcyclohex-3-en-1-one: A ketone derivative with similar structural features but different functional groups.
Cyclohex-3-en-1-ol: A simpler analog without the methyl groups and acetic acid moiety.
Uniqueness
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
88683-96-9 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
acetic acid;6,6-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-8(2)6-4-3-5-7(8)9;1-2(3)4/h3-4,7,9H,5-6H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
KGJZSYXWCZOZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC1(CC=CCC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


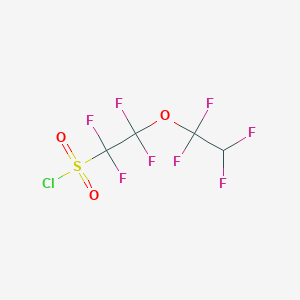

![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
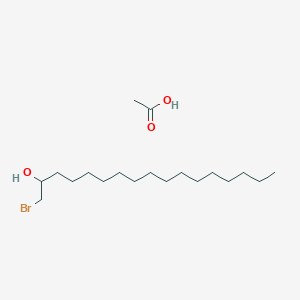
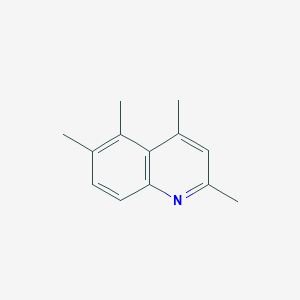
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
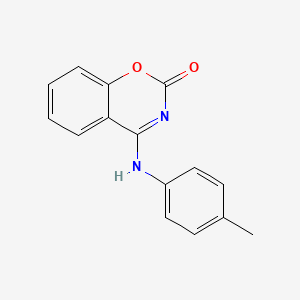
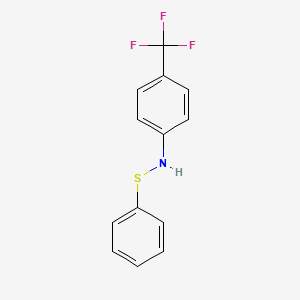
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
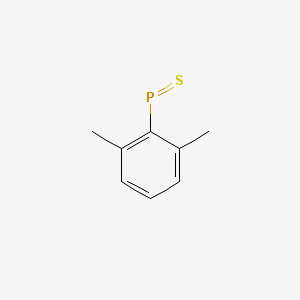
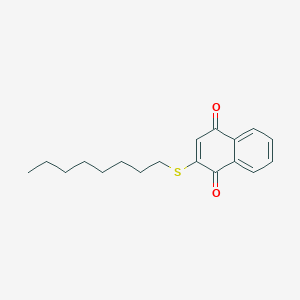
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)


